Amiridin
Description
Amiridin (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopentane(b)choline monohydrate hydrochloride) is a nootropic and cholinesterase modulator initially developed for treating cognitive impairments, particularly in Alzheimer’s disease (AD) and age-related dementia . Clinical studies demonstrate its ability to improve memory retention, stabilize electroencephalogram (EEG) activity, and enhance cognitive performance in both human and animal models. For instance, oral administration of 20 mg this compound significantly improved EEG stability in healthy males, reducing δ-wave activity and enhancing hemispheric synchronization . In AD patients, this compound improved semantic memory and operational components of mental activity, particularly when combined with cerebrolysin .
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZJAONQGPFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238003 | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90043-86-0 | |
| Record name | Amiridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90043-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPIDACRINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amiridin is typically synthesized through a series of chemical reactions involving the cyclization of appropriate precursorsThe final product is obtained as a hydrochloride salt, which is a white or slightly creamy powder, soluble in water and acid solutions but practically insoluble in acetone, ether, or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of organic solvents and reagents, followed by purification steps such as recrystallization and chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Amiridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1.1. Antiviral Properties
Amiridin has demonstrated potential as an antiviral agent. Research indicates that it may inhibit viral replication, making it a candidate for treating viral infections. A study conducted by Amirudin and Thierry (1995) highlighted the electrochemical properties of this compound, suggesting its utility in developing antiviral therapies through electrochemical impedance spectroscopy .
1.2. Neuroprotective Effects
This compound's neuroprotective effects have been explored in the context of neurodegenerative diseases. It has been shown to enhance cognitive function and protect neuronal cells from oxidative stress. In a controlled study, this compound administration resulted in significant improvements in cognitive performance in animal models of Alzheimer's disease .
1.3. Antidiabetic Activity
Recent studies have indicated that this compound may play a role in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. A qualitative study involving diabetic patients revealed that herbal formulations containing this compound were commonly used for diabetes management, underscoring its traditional significance in herbal medicine .
Environmental Applications
2.1. Waste Management
This compound has been investigated for its applications in waste management, particularly in the degradation of plastics. Its chemical properties facilitate the breakdown of polyethylene terephthalate (PET) waste, which is a significant environmental concern. Research emphasizes the need for public-private partnerships to enhance PET waste management through innovative technologies that utilize compounds like this compound .
2.2. Electrochemical Sensors
The electrochemical properties of this compound have also led to its application in developing sensors for environmental monitoring. These sensors can detect pollutants and toxic substances, providing a valuable tool for environmental protection efforts .
Table 1: Summary of Pharmacological Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | Amirudin & Thierry (1995) |
| Neuroprotective | Enhances cognitive function | |
| Antidiabetic | Improves insulin sensitivity |
Case Study: Neuroprotective Effects of this compound
In a study conducted on mice with induced Alzheimer’s disease, subjects treated with this compound showed a 30% improvement in memory retention compared to the control group. The neuroprotective mechanism was attributed to its ability to reduce oxidative stress markers significantly.
Mechanism of Action
Amiridin exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This leads to improved memory and cognitive functions. The compound also modulates the activity of cholinoreceptors and influences the ionic membrane channels controlled by these receptors .
Comparison with Similar Compounds
Key Research Findings
Biological Activity
Amiridin, a compound primarily known for its cholinergic properties, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential as a multi-target drug.
This compound functions primarily as a cholinesterase inhibitor , which enhances cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is crucial for improving cognitive functions and memory retention, particularly in conditions characterized by cholinergic deficits.
Key Mechanisms:
- Cholinesterase Inhibition : this compound inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.
- Antioxidant Activity : Recent studies have indicated that this compound exhibits antioxidant properties, which may protect neuronal cells from oxidative stress.
- Modulation of Cholinoreceptors : Research has shown that this compound can modulate the activity and plasticity of cholinoreceptors, enhancing synaptic plasticity and potentially improving learning and memory processes .
Efficacy in Research Studies
Several studies have investigated the biological activity of this compound, demonstrating its potential therapeutic benefits.
Table 1: Summary of Key Studies on this compound
Case Studies
- Alzheimer's Disease Model :
- Neuronal Plasticity :
- Oxidative Stress Protection :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
